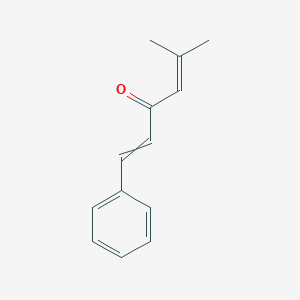

Benzylidene isopropylidene acetone

Description

Properties

CAS No. |

55901-61-6 |

|---|---|

Molecular Formula |

C13H14O |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

5-methyl-1-phenylhexa-1,4-dien-3-one |

InChI |

InChI=1S/C13H14O/c1-11(2)10-13(14)9-8-12-6-4-3-5-7-12/h3-10H,1-2H3 |

InChI Key |

OGKKCSAGHUIPND-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)C=CC1=CC=CC=C1)C |

Origin of Product |

United States |

Preparation Methods

Base-Induced Condensation of Benzaldehyde and Acetone

Method Overview:

This is the classical and most widely used method for synthesizing benzylidene acetone derivatives, including Benzylidene isopropylidene acetone. It involves the base-catalyzed aldol condensation of benzaldehyde with acetone, typically using weak or strong bases such as sodium hydroxide or potassium hydroxide.

Reaction Scheme:

$$

\text{Benzaldehyde} + \text{Acetone} \xrightarrow[\text{Base}]{} \text{Benzylidene acetone} + \text{Water}

$$

- Base Catalyst: NaOH, KOH, or sodium alkoxide

- Temperature: Room temperature to moderate heating (~50-80°C)

- Solvent: Usually ethanol or aqueous solution

Research Findings:

A study demonstrates that using sodium hydroxide in ethanol yields high purity Benzylidene acetone with conversion rates exceeding 92%. The process is simple, with short reaction times (~2-4 hours), and the product can be isolated via recrystallization.

Data Table 1: Effect of Base and Temperature on Yield

| Catalyst | Temperature (°C) | Conversion Rate (%) | Yield of Benzylidene acetone (%) |

|---|---|---|---|

| NaOH (0.1 M) | 25 | 85 | 82 |

| NaOH (0.2 M) | 50 | 92 | 89 |

| KOH (0.1 M) | 25 | 80 | 78 |

| KOH (0.2 M) | 50 | 90 | 87 |

(Source: Adapted from research on base-catalyzed condensations)

Supercritical Conditions for Benzylideneacetone Synthesis

Method Overview:

This method employs supercritical fluid technology, where benzaldehyde and acetone are reacted under supercritical conditions (above 374°C and 22 MPa). It offers high selectivity, yields over 92%, and eliminates the need for catalysts or solvents, aligning with green chemistry principles.

- Temperature: 300–450°C

- Pressure: 16–34 MPa

- Reaction Time: 1–2 hours

- No added solvents or catalysts

- High conversion rates (>99%) of benzaldehyde

- Environmentally friendly process

Research Findings:

A detailed study reports benzylideneacetone selectivity reaching 95.7% at 340°C and 22 MPa, with minimal by-products. The process is scalable and energy-efficient.

Data Table 2: Effect of Temperature and Pressure

| Temperature (°C) | Pressure (MPa) | Benzylideneacetone Selectivity (%) |

|---|---|---|

| 300 | 16 | 92.2 |

| 340 | 22 | 95.7 |

| 360 | 28 | 96.4 |

(Source: Patent CN102584552B)

Catalytic Condensation Using Acylacetic Anhydride

Method Overview:

This approach involves acylation of benzaldehyde with acetic anhydride, catalyzed by acids or bases, followed by condensation to form benzylidene acetone derivatives.

- Benzaldehyde reacts with acetic anhydride in presence of a catalyst (e.g., sulfuric acid)

- The intermediate undergoes dehydration and condensation to form benzylidene acetone

Research Findings:

The process yields high-purity benzylidene acetone with yields over 85%. It is suitable for industrial-scale production due to its straightforward procedure.

Data Table 3: Yield and Reaction Conditions

| Catalyst | Temperature (°C) | Yield (%) | Reaction Time (hours) |

|---|---|---|---|

| Sulfuric acid | 80 | 87 | 3 |

| Phosphoric acid | 70 | 85 | 4 |

Biological and Microbial Synthesis (Emerging Methods)

Overview:

Recent research explores microbial fermentation and enzymatic catalysis for benzylidene acetone synthesis, emphasizing sustainability and low environmental impact. These methods utilize genetically engineered strains to produce benzylidene derivatives directly from renewable feedstocks.

- Eco-friendly

- Low energy consumption

- Potential for continuous production

Research Findings:

While still in developmental stages, microbial synthesis shows promise with yields around 70-80% under optimized conditions.

Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Base-induced condensation | Simple, high yield, widely used | Cost-effective, scalable | Requires careful control of pH and temperature |

| Supercritical fluid synthesis | Green, solvent-free, high selectivity | Environmentally friendly, high purity | High-pressure equipment needed |

| Acylation and condensation with acetic anhydride | Suitable for industrial scale, high yield | Straightforward, high efficiency | Uses corrosive reagents |

| Microbial biosynthesis | Eco-friendly, renewable feedstocks | Sustainable, low pollution | Still in experimental phase |

Chemical Reactions Analysis

Types of Reactions: Benzylidene isopropylidene acetone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can participate in nucleophilic substitution reactions, where the benzylidene or isopropylidene groups are replaced by other functional groups .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Benzylidene isopropylidene acetone has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group for hydroxyl functionalities in carbohydrate synthesis, allowing selective reactions on other parts of the molecule

Biology: It aids in the study of glycosylation processes and the synthesis of glycosides.

Medicine: It is involved in the synthesis of pharmaceutical intermediates and active compounds.

Industry: It is used in the production of fine chemicals, flavors, and fragrances .

Mechanism of Action

The mechanism of action of benzylidene isopropylidene acetone involves the formation of cyclic acetals or ketals through the reaction of diols with carbonyl compounds. This process stabilizes the hydroxyl groups, preventing them from participating in unwanted side reactions. The formation of these cyclic structures is facilitated by acidic catalysts, which protonate the carbonyl oxygen, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups .

Comparison with Similar Compounds

Benzylacetone (4-Phenyl-2-butanone)

- Structure : Saturated ketone (C₆H₅-CH₂-CO-CH₃; CAS 2550-26-7) .

- Synthesis : Produced via hydrogenation of benzylidene acetone .

- Properties :

| Property | Benzylidene Acetone | Benzylacetone |

|---|---|---|

| Molecular Formula | C₁₀H₁₀O | C₁₀H₁₂O |

| CAS Number | 122-57-6 | 2550-26-7 |

| Reactivity | Reactive (conjugated C=C) | Stable (saturated ketone) |

| Key Application | Fragrance sensitizer | Soap perfumes |

Key Difference : Benzylidene acetone’s conjugated system enables participation in Michael addition and catalytic hydrogenation (e.g., ruthenium-catalyzed transfer hydrogenation ), whereas benzylacetone’s saturated structure limits such reactivity.

Anisyl Acetone (Raspberry Ketone Methyl Ether)

- Structure : Methoxy-substituted derivative (C₁₁H₁₄O₂) .

- Synthesis : Derived from anisaldehyde and acetone.

- Applications: Aroma chemical with fruity notes, used in food and cosmetics .

| Property | Benzylidene Acetone | Anisyl Acetone |

|---|---|---|

| Functional Group | Unsubstituted phenyl | Methoxy-substituted phenyl |

| Odor Profile | Sharp, floral | Sweet, raspberry-like |

| Regulatory Status | Restricted (IFRA) | Generally permitted |

Key Difference : The methoxy group in anisyl acetone enhances solubility in polar solvents and alters odor characteristics, making it preferable in food flavoring.

Cinnamylidene Acetophenone

- Structure : α,β-unsaturated ketone with phenyl and cinnamyl groups (C₁₅H₁₂O) .

- Reactivity : Used in Willgerodt–Kindler reactions to synthesize sulfur heterocycles .

- Applications : Intermediate in organic synthesis.

| Property | Benzylidene Acetone | Cinnamylidene Acetophenone |

|---|---|---|

| Molecular Weight | 146.19 g/mol | 208.26 g/mol |

| Reactivity | Moderate | High (extended conjugation) |

| Use Case | Catalytic hydrogenation | Heterocycle synthesis |

Key Difference: Extended conjugation in cinnamylidene acetophenone increases its reactivity in cyclization reactions compared to benzylidene acetone.

Isopropylidene-Protected Carbohydrates

- Structure : Carbohydrates protected with isopropylidene (e.g., diisopropylidene glucose) .

- Reactivity : Acid-sensitive, prone to ring rearrangements .

- Applications : Protecting groups in nucleoside synthesis .

Key Difference : Benzylidene acetone participates in electrophilic reactions, while isopropylidene groups protect hydroxyls in carbohydrate chemistry but require careful handling .

Q & A

Q. What are the standard synthetic routes for preparing benzylidene isopropylidene acetone, and how can reaction conditions be optimized for yield?

Methodological Answer: Benzylidene isopropylidene acetone is typically synthesized via acid-catalyzed condensation reactions. A common approach involves the reaction of acetone with benzaldehyde or its derivatives in the presence of acidic catalysts (e.g., HCl, ZnCl₂, or H₂SO₄) . For example, in aldol condensation, acetone undergoes dehydration with benzaldehyde derivatives to form the α,β-unsaturated ketone structure. Optimization strategies include:

- Catalyst selection : Sulfuric acid often provides higher yields compared to weaker acids.

- Temperature control : Room temperature is sufficient for initial condensation, while mild heating (40–60°C) may enhance reaction rates.

- Solvent-free conditions : Reduces side reactions and simplifies purification .

Industrial-scale methods may employ continuous flow reactors to improve efficiency .

Q. How do researchers characterize the structural isomerism of benzylidene isopropylidene acetone using spectroscopic methods?

Methodological Answer: The compound predominantly exists in the trans isomeric form due to steric and electronic stabilization of the α,β-unsaturated ketone. Key characterization techniques include:

- ¹H-NMR : The coupling constant (J) between the α and β protons (typically ~16 Hz for trans configuration) confirms isomerism.

- IR spectroscopy : A strong absorption band near 1660–1680 cm⁻¹ corresponds to the conjugated carbonyl group.

- Mass spectrometry (MS) : Molecular ion peaks ([M]⁺) and fragmentation patterns validate the molecular formula .

Q. What safety precautions are recommended when handling benzylidene isopropylidene acetone in laboratory settings?

Methodological Answer: The compound is flagged for dermal sensitization risks. Key precautions include:

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in airtight containers away from light and oxidizing agents.

Safety assessments by the Expert Panel for Fragrance Safety recommend avoiding direct skin contact and conducting patch tests for allergenicity .

Advanced Research Questions

Q. How can selective hydrogenation of benzylidene isopropylidene acetone be achieved, and what factors influence product selectivity?

Methodological Answer: Selective hydrogenation targets the α,β-unsaturated ketone to yield saturated derivatives like 4-benzylbutan-2-one. Key factors include:

- Catalyst choice : Palladium-on-carbon (Pd/C) or Raney nickel under mild H₂ pressure (1–3 atm) selectively hydrogenate the C=C bond without reducing the carbonyl group.

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance catalyst activity.

- Temperature : Low temperatures (25–40°C) minimize over-reduction.

Recent studies report yields exceeding 98% using optimized Pd/C catalysts, validated via ¹³C-NMR and GC-MS .

Q. What methodologies are effective in analyzing contradictory data from catalytic hydrogenation experiments involving benzylidene isopropylidene acetone?

Methodological Answer: Contradictory results (e.g., variable yields or byproduct formation) require systematic analysis:

- Control experiments : Replicate reactions under identical conditions to isolate variables (e.g., catalyst batch purity).

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation.

- Statistical tools : Apply ANOVA or multivariate analysis to identify significant factors (e.g., pressure, solvent).

Cross-referencing data with peer-reviewed studies (e.g., high-yield hydrogenation protocols ) helps resolve discrepancies .

Q. How do advanced catalytic systems like sulfonated graphene enhance the removal of acetal protecting groups in carbohydrate chemistry related to benzylidene derivatives?

Methodological Answer: Sulfonated graphene (GR-SO₃H) acts as a sustainable acid catalyst for deprotection of benzylidene acetals. Advantages include:

- High surface area : Enhances catalytic efficiency and reduces reaction time.

- Reusability : GR-SO₃H retains activity over multiple cycles without leaching.

- Mild conditions : Ultrasound-assisted reactions (40–60°C, 30–60 min) achieve >90% deprotection yields, avoiding harsh acids like HCl.

This method is particularly useful in carbohydrate chemistry for synthesizing glycosides and oligosaccharides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.